molecular formula C9H8N6O3 B1408956 Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1858256-78-6

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1408956
CAS RN: 1858256-78-6
M. Wt: 248.2 g/mol
InChI Key: YNLOKIZVKZCOLS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives, which “Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate” is a part of, are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of novel triazole-pyrimidine-based compounds showed promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the IR spectrum of a similar compound was analyzed .

Scientific Research Applications

  • Regioselective Synthesis : Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is involved in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives. For instance, Miha Drev et al. (2014) explored the synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides starting from this compound. They highlighted its versatility in creating various derivatives through reactions with different agents like POCl3 and Pd-catalysts (Drev et al., 2014).

  • Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines : Bruni et al. (1994) utilized derivatives of Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate to synthesize pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. These were achieved through reactions with ammonium acetate and ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994).

  • Cyclisation and Isomerisation Studies : Goryaeva et al. (2009) investigated the cyclisation of compounds related to Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. They explored the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines and their subsequent isomerisation in solutions, highlighting the compound's role in complex chemical transformations (Goryaeva et al., 2009).

  • Antimicrobial Activity : Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, originating from similar compounds, to test for antimicrobial activity. This demonstrates the potential use of these compounds in pharmaceutical applications (Gein et al., 2009).

Mechanism of Action

Target of Action

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines have been reported to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . They have been shown to interact with several targets, such as the cystic fibrosis transmembrane conductance regulator (CFTR), a major chloride channel that stimulates fluid secretion in the ocular surface . They also have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Similar compounds have been shown to exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . They also interact favorably with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of ER stress and the NF-kB inflammatory pathway can lead to neuroprotective and anti-inflammatory effects . The compound’s ability to inhibit NO and TNF-α production can also impact the inflammatory response .

Pharmacokinetics

Similar compounds have been reported to be well distributed in target tissues with minimal systemic exposure

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. It has been reported that similar compounds can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have neuroprotective effects.

Future Directions

The future directions of research on similar compounds involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, new series of pyrazolo[1,5-a]pyrimidines are being synthesized for potential use in drug development .

properties

IUPAC Name

methyl 5-(azidomethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O3/c1-18-9(17)6-4-12-15-7(16)2-5(3-11-14-10)13-8(6)15/h2,4,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLOKIZVKZCOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN2C1=NC(=CC2=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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